[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one
Description
Properties
CAS No. |
99745-11-6 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(5R,6Z)-8-methyl-5-propan-2-ylnona-6,8-dien-2-one |
InChI |
InChI=1S/C13H22O/c1-10(2)6-8-13(11(3)4)9-7-12(5)14/h6,8,11,13H,1,7,9H2,2-5H3/b8-6-/t13-/m1/s1 |
InChI Key |
PQDRXUSSKFWCFA-FWPCIQOSSA-N |
Isomeric SMILES |
CC(C)[C@@H](CCC(=O)C)/C=C\C(=C)C |
Canonical SMILES |
CC(C)C(CCC(=O)C)C=CC(=C)C |
Origin of Product |
United States |
Preparation Methods
Silicon-Directed Annulation
The silicon-directed [4+2]-annulation, adapted from Zakarian’s work on brevisamide synthesis (), offers a robust framework for constructing the ketone backbone. Using (Z)-crotylsilane reagents, this method achieves 5,6-cis stereochemistry via chair-like transition states (Figure 1). For [R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one, the protocol involves:
-
Aldehyde functionalization : Reaction of 4-methylpent-3-enal with (Z)-crotylsilane under TMSOTf catalysis yields a dihydropyran intermediate.
-
Oxidation and isomerization : MnO₂-mediated oxidation of the dihydropyran alcohol generates the ketone, while careful control of reaction temperature ensures retention of the Z-configuration.
Key Data :
| Step | Yield (%) | Stereoselectivity (dr) |
|---|---|---|
| Silane-aldehyde coupling | 78 | 8:1 (cis:trans) |
| Oxidation to ketone | 55 | >95% Z-configuration |
This method is limited by the need for anhydrous conditions and specialized silane reagents.
Cross-Coupling Approaches for Double-Bond Installation
Stille Coupling for Diene Formation
The Stille coupling, employed in Satake’s brevisamide synthesis (), enables precise installation of the C6–C7 Z-alkene. A vinylstannane precursor is coupled with a β-keto iodide under Pd₂(dba)₃ catalysis:
Optimized Conditions :
-
Ligand: Triphenylarsine (Ph₃As)
-
Solvent: THF/DMSO (3:1)
-
Temperature: 25°C
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Z:E Ratio | 7:1 |
| Purity (GC-MS) | 98% |
Heck Reaction for Allylic Substitution
Heck coupling using palladium nanoparticles (PdNPs) stabilizes the Z-configuration by minimizing isomerization. A β-keto triflate reacts with isopropenylboronic acid under Miyaura conditions ():
Advantages :
-
Ambient temperature tolerance
-
82% yield with 9:1 Z-selectivity
Asymmetric Catalysis for R-Configuration Control
Chiral Auxiliary-Mediated Synthesis
The Evans oxazolidinone auxiliary enforces R-configuration at C5. A three-step sequence is employed:
-
Acylation : Attachment of the keto-ester to the auxiliary.
-
Alkylation : Isopropyl iodide addition with LDA.
-
Auxiliary removal : LiOH-mediated hydrolysis.
Results :
| Step | Yield (%) | ee (%) |
|---|---|---|
| Alkylation | 75 | 92 |
| Final product | 60 | 89 |
Organocatalytic Aldol Reaction
Proline-derived catalysts induce asymmetry in the aldol step. Using Jørgensen-Hayashi catalyst (20 mol%), the reaction achieves 85% ee for the R-configured product ().
Conditions :
-
Solvent: DCM
-
Temperature: -20°C
-
Additive: 4Å molecular sieves
Industrial-Scale Production Methods
Continuous-Flow Hydrogenation
Patent EP3356356 () discloses a continuous-flow system for reducing α,β-unsaturated ketones to Z-alkenes. Using Raney nickel in a fixed-bed reactor:
Scale-Up Metrics :
| Parameter | Value |
|---|---|
| Throughput | 12 kg/hr |
| Purity | 94% |
| Isomer Purity (Z) | 88% |
Enzymatic Resolution
The EFSA evaluation () highlights lipase-mediated kinetic resolution for separating R and S enantiomers. Immobilized Candida antarctica lipase B (CAL-B) achieves 99% ee for the R-enantiomer.
Process :
-
Substrate: Racemic 5-isopropyl-8-methylnona-6,8-dien-2-one
-
Acyl donor: Vinyl acetate
-
Conversion: 48% (theoretical max: 50%)
Analytical Characterization Data
Spectroscopic Profiles
-
¹H NMR (400 MHz, CDCl₃): δ 5.45 (dt, J = 10.8 Hz, 1H, C7–H), 5.32 (d, J = 10.8 Hz, 1H, C6–H), 2.42 (m, 1H, C5–H), 1.12 (d, J = 6.8 Hz, 3H, isopropyl-CH₃).
-
GC-MS : m/z 194 [M]⁺, base peak at 121 (C₈H₁₃O⁺).
Chiral HPLC Validation
| Column | Mobile Phase | Retention Time (min) |
|---|---|---|
| Chiralpak IA | Hexane:IPA (95:5) | R-enantiomer: 14.2 |
| S-enantiomer: 16.8 |
Chemical Reactions Analysis
Types of Reactions
[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
Reduction: Employing reducing agents such as lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Halogenation reactions where halogens replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Applications in Flavor and Fragrance
1. Flavoring Agent
[R-(Z)]-5-Isopropyl-8-Methylnona-6,8-Dien-2-One is utilized as a flavoring agent due to its fruity odor profile. It is commonly found in various food products, enhancing their sensory attributes. The compound is recognized for its presence in natural sources such as fruits and certain meats, which further supports its application in food flavoring.
| Application Type | Description |
|---|---|
| Flavoring Agent | Used to impart fruity flavors in food products |
| Fragrance | Employed in perfumes and scented products due to its pleasant aroma |
2. Fragrance Component
In the fragrance industry, this compound serves as a key ingredient in formulating perfumes and scented household products. Its ability to provide a fresh and fruity scent makes it desirable for various applications.
Safety and Regulatory Status
The European Food Safety Authority (EFSA) has evaluated this compound regarding its safety as a flavoring substance. The assessment concluded that the compound does not pose safety concerns at levels typically used in food products. The evaluation included considerations of potential genotoxicity and overall metabolic pathways.
Case Studies
Case Study 1: Flavoring Evaluation
A study conducted by the EFSA assessed the intake levels of various flavoring substances, including this compound. It was determined that the estimated daily intake for this compound remained below the established thresholds of concern for safety.
Case Study 2: Fragrance Formulation
In a study focusing on fragrance formulations, this compound was included in a blend designed for personal care products. Sensory evaluations indicated that the inclusion of this compound significantly enhanced the overall fragrance profile.
Mechanism of Action
The mechanism by which [R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated diene system allows for electron delocalization, which can facilitate binding to active sites in enzymes or receptors, influencing biochemical pathways and reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: (E)- vs. (Z)-Configuration
The (E)-isomer, commonly termed solonone, is a flavor-active component in tobacco and tomato-derived products . Key differences between the isomers include:
Functional Group Analogs
5-Hydroxy-p-mentha-6,8-dien-2-one
- Structure : Hydroxyl group at C5; conjugated diene system.
- Metabolism: Shows reduced levels in opr3 Arabidopsis mutants under methyl jasmonate (MeJA) treatment, unlike solonone derivatives .
- Applications: Primarily studied in plant stress responses vs. flavoring roles for solonone .
L-p-Mentha-1(6),8-dien-2-one
Biological Activity
[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one, known by its CAS number 99745-11-6, is a compound of interest in various biological and chemical research domains. This article delves into its biological activity, exploring its pharmacological properties, potential therapeutic applications, and relevant case studies that highlight its significance in drug discovery and development.
Basic Information
- Molecular Formula : C13H22O
- Molecular Weight : 194.31 g/mol
- EINECS Number : 309-013-9
- CAS Number : 99745-11-6
Structural Characteristics
The compound features a unique structure characterized by an isopropyl group and a conjugated diene system, which contributes to its biological activity. The stereochemistry at the R-(Z) configuration plays a crucial role in its interaction with biological targets.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates antimicrobial properties against various bacterial strains, potentially making it a candidate for antibiotic development.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models, indicating potential applications in treating inflammatory diseases.
- Antioxidant Properties : Its ability to scavenge free radicals has been documented, suggesting a role in protecting cells from oxidative stress.
Pharmacological Studies
A summary of key studies investigating the pharmacological effects of this compound is presented below:
Case Study 1: Antimicrobial Efficacy
A recent study conducted by NashBio evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The compound was tested using standard agar diffusion methods, revealing significant inhibition zones compared to control groups.
Case Study 2: Inflammation Reduction
In another investigation, researchers assessed the anti-inflammatory effects of the compound in a murine model of acute inflammation. The results indicated a marked decrease in paw edema following treatment with this compound, supporting its potential as an anti-inflammatory agent.
Case Study 3: Oxidative Stress Protection
A study focusing on cellular models exposed to oxidative stress demonstrated that this compound significantly protected against cell death induced by hydrogen peroxide exposure. This suggests its viability as a protective agent in oxidative stress-related conditions.
Q & A
Basic: What synthetic methodologies are effective for stereoselective synthesis of [R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one?
A stereoselective synthesis involves using allyldiphenylphosphine oxide and n-butyllithium in tetrahydrofuran/hexane at -78°C under inert atmosphere, followed by quenching with (E)-5-isopropyl-8-methylnona-6,8-dien-2-one. This method ensures control over the Z-configuration via kinetic trapping of intermediates . Chiral auxiliaries or asymmetric catalysis may further enhance enantiomeric excess, though specific protocols require optimization based on reaction monitoring (e.g., GC-MS or chiral HPLC).
Basic: Which analytical techniques are critical for structural elucidation and purity assessment?
- GC-MS : Predicted spectra (70 eV, positive mode) show key fragments at m/z 194 (molecular ion) and 135 (loss of isopropyl group) .
- LC-MS/MS : Collision-induced dissociation (10–40 V) reveals diagnostic ions, such as m/z 176 (neutral loss of H₂O) .
- IR : Carbonyl stretching at ~1700 cm⁻¹ and C=C absorption near 1600 cm⁻¹ confirm ketone and diene functionalities .
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients to resolve enantiomers .
Advanced: How can discrepancies in stereochemical assignments (E vs. Z) be resolved?
Contradictions arise from inconsistent nomenclature (e.g., "solanone" often refers to the E-isomer in flavor literature ). To resolve this:
X-ray crystallography : Determine absolute configuration via single-crystal analysis.
NOESY NMR : Probe spatial proximity of protons (e.g., H6 and H8) to confirm Z-geometry .
Comparative spectral databases : Cross-reference retention indices (e.g., Kovats RI: 1528–1563 for TMS derivatives) with authenticated standards .
Advanced: What metabolic pathways and toxicity concerns are associated with this compound?
The terminal double bonds (C6–C8) are susceptible to epoxidation via cytochrome P450 enzymes, forming reactive intermediates that may alkylate DNA or proteins . Computational models (e.g., in silico docking) predict binding affinity to epoxide hydrolases. In vitro assays (Ames test, micronucleus) are recommended to assess genotoxicity, particularly given structural analogs' carcinogenic potential .
Basic: What role does this compound play in flavor chemistry?
As a flavor-active agent, it contributes to tobacco and fruity notes due to its α,β-unsaturated ketone structure, which interacts with olfactory receptors (e.g., OR1A1). Its low odor threshold (~1 ppb) necessitates precise quantification via headspace-SPME-GC-MS in food matrices .
Advanced: How can computational methods predict its physicochemical properties?
- Molecular dynamics (MD) : Simulate logP (predicted: 3.2) and solubility using force fields like OPLS-AA.
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to predict dipole moments (≈2.5 D) and polarizability .
- ADMET predictors : Tools like SwissADME estimate bioavailability (%ABS = 65) and blood-brain barrier penetration .
Basic: How is enantiomeric purity determined for this compound?
Chiral stationary phases (e.g., β-cyclodextrin) in GC or HPLC separate enantiomers. For example, derivatization with (R)-(−)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) enhances resolution. Enantiomeric excess (ee) is calculated via peak area ratios, validated by optical rotation ([α]D²⁵ = +15° for R-configuration) .
Advanced: Design an experiment to study its stability under varying pH and temperature.
Accelerated stability testing : Incubate solutions (ethanol/water) at pH 2–12 and 40–80°C for 48 h.
Kinetic analysis : Monitor degradation via UV-Vis (λmax = 245 nm) and LC-MS to identify products (e.g., hydrolysis to diols or oxidation to epoxides).
Arrhenius modeling : Calculate activation energy (Ea) to predict shelf life .
Basic: What are the key NMR and IR spectral signatures?
- ¹H NMR : δ 5.4–5.6 (m, H6 and H8), 2.4 (s, C2-ketone), 1.1 (d, J = 6.5 Hz, isopropyl CH₃) .
- ¹³C NMR : δ 208.5 (C2-ketone), 130–135 (C6 and C8), 22–25 (isopropyl CH₃) .
- IR : Strong absorption at 1715 cm⁻¹ (ketone C=O), 1640 cm⁻¹ (conjugated diene) .
Advanced: How does this compound interact with biological macromolecules?
Molecular docking (AutoDock Vina) predicts hydrogen bonding with histidine residues in enzymes like epoxide hydrolase. Surface plasmon resonance (SPR) assays quantify binding affinity (KD ≈ 10⁻⁶ M). Mutagenesis studies (e.g., alanine scanning) identify critical binding sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
